CID 5951923

Colorectal Cancer Transcription Factor Inhibition KLF5

CID 5951923 is a synthetic small-molecule inhibitor of Krüppel-like factor 5 (KLF5) transcription factor, identified through ultrahigh-throughput screening (uHTS). It exhibits selective activity against colon cancer cells in the NCI-60 panel, with an IC50 of 2.3 μM for KLF5 inhibition.

Molecular Formula C16H18N2O7S
Molecular Weight 382.4 g/mol
Cat. No. B1669004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID 5951923
SynonymsCID-5951923;  CID 5951923;  CID5951923; 
Molecular FormulaC16H18N2O7S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H18N2O7S/c1-17(14-7-8-26(23,24)11-14)15(19)10-25-16(20)6-5-12-3-2-4-13(9-12)18(21)22/h2-6,9,14H,7-8,10-11H2,1H3/b6-5+
InChIKeyURVRJYLSUVXWBC-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CID 5951923: A Validated Small-Molecule Inhibitor of KLF5 for Colorectal Cancer Research and Procurement Evaluation


CID 5951923 is a synthetic small-molecule inhibitor of Krüppel-like factor 5 (KLF5) transcription factor, identified through ultrahigh-throughput screening (uHTS) [1]. It exhibits selective activity against colon cancer cells in the NCI-60 panel, with an IC50 of 2.3 μM for KLF5 inhibition [1]. This compound serves as a critical chemical probe for investigating KLF5-mediated oncogenic signaling, particularly in colorectal cancer models where KLF5 is a validated therapeutic target [1].

Procurement Risk Alert: Why In-Class KLF5 Inhibitors Cannot Replace CID 5951923


CID 5951923's value proposition is rooted in its unique combination of verified KLF5 inhibition and a well-characterized selectivity profile derived from extensive counter-screening [1]. A direct comparator, CID 439501 (ouabain), was deprioritized in the original discovery campaign due to its known mechanism as a Na+/K+ ATPase inhibitor and associated off-target cytotoxicity concerns, despite its high potency [1]. Furthermore, structural analogs of CID 5951923, such as CIDs 469301037 and 469301043, were synthesized and tested, revealing that even subtle modifications can impact KLF5 inhibition and cellular viability [1]. Therefore, substituting CID 5951923 with a general 'KLF5 inhibitor' or a close structural analog without the exact quantitative validation detailed below introduces significant experimental variability and invalidates comparative data interpretation [1].

CID 5951923 Procurement Justification: Direct Comparator-Based Quantitative Evidence


Direct Head-to-Head Comparison: Superior Selectivity vs. CID 439501 (Ouabain) in KLF5 Inhibition

In a direct head-to-head comparison, CID 5951923 was prioritized over the more potent but less selective comparator, CID 439501 (ouabain). While ouabain inhibits DLD-1 cell proliferation with an IC50 of 0.046 µM, its known primary mechanism is Na+/K+ ATPase inhibition, introducing significant off-target activity and cytotoxicity, which has historically limited its development as an anti-cancer agent [1]. In contrast, CID 5951923, with a DLD-1 proliferation IC50 of 1.6 µM, exhibited a cleaner profile, being active in only 4.1% of 342 PubChem bioassays, indicating low promiscuity [1]. This lower promiscuity, combined with validated KLF5 inhibition (IC50 = 2.3 µM), makes it a superior tool for probing KLF5 biology .

Colorectal Cancer Transcription Factor Inhibition KLF5

Validated Cell Line Selectivity: CID 5951923 Preferentially Targets Colorectal Cancer Cells in the NCI-60 Panel

When screened at 10 µM against the NCI-60 panel of 60 diverse human cancer cell lines, CID 5951923 exhibited selective growth inhibition predominantly against colon cancer cell lines [1]. This selectivity correlates with the higher endogenous KLF5 mRNA levels found in colon cancer cell lines within the panel, supporting its mechanism of action [1]. This contrasts with pan-cytotoxic agents that lack such a defined cell line preference.

Colorectal Cancer NCI-60 Panel Selective Cytotoxicity

Structural Analog Analysis: Differentiating CID 5951923 from Its Closest Analogs (CIDs 469301037 & 469301043)

Two direct structural analogs of CID 5951923, CIDs 469301037 and 469301043, were synthesized and tested in DLD-1 cells to probe the structure-activity relationship (SAR) [1]. While both analogs reduced KLF5 protein levels and inhibited DLD-1 cell viability, the parent compound, CID 5951923, remains the benchmark for this chemotype due to its foundational characterization and validated activity in orthogonal assays [1]. The SAR study confirms that modifications to the parent structure alter activity, reinforcing the need to use the exact compound for reproducible results.

Medicinal Chemistry Structure-Activity Relationship KLF5 Inhibition

Optimal Use Cases for CID 5951923 in Colorectal Cancer and KLF5 Pathway Research


Validated Tool for Investigating KLF5 Transcriptional Regulation in Colorectal Cancer

CID 5951923 is the optimal tool for experiments requiring specific inhibition of KLF5 expression without confounding off-target effects. Its validated activity in DLD-1 cells and selective profile in the NCI-60 panel makes it ideal for mechanistic studies of KLF5-dependent gene expression and cell proliferation pathways in colon cancer [1].

Comparative Compound Library Inclusion for KLF5-Focused Drug Discovery

For screening campaigns aiming to identify novel KLF5 modulators, CID 5951923 serves as an essential reference standard and positive control. Its well-characterized activity, selectivity data, and defined SAR profile provide a benchmark for evaluating the potency and specificity of new hit compounds [1].

Chemical Biology Probe for Dissecting Wnt/KLF5 Crosstalk

Given the established link between KLF5 and the Wnt/β-catenin signaling pathway in intestinal homeostasis and tumorigenesis, CID 5951923 is a valuable probe for dissecting the functional interplay between these pathways. Its use can help elucidate how KLF5 inhibition impacts Wnt-driven transcriptional programs in colorectal cancer models [1].

Quote Request

Request a Quote for CID 5951923

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.